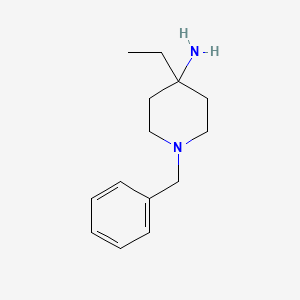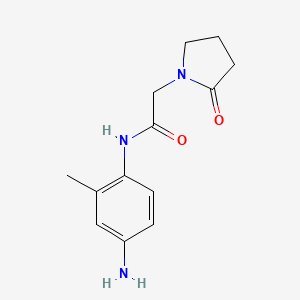
N-(4-氨基-2-甲基苯基)-2-(2-氧代吡咯烷-1-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-amino-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an amino group, a methyl group, and a pyrrolidinone ring attached to an acetamide backbone
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-2-methylbenzoic acid and 2-pyrrolidinone.
Amidation Reaction: The carboxylic acid group of 4-amino-2-methylbenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. This is followed by the addition of 2-pyrrolidinone to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(4-amino-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. Continuous flow reactors could also be employed for more efficient production.
化学反应分析
Types of Reactions
N-(4-amino-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Nitro derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Alkylated or acylated derivatives.
作用机制
The mechanism of action of N-(4-amino-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
N-(4-amino-2-methylphenyl)acetamide: Lacks the pyrrolidinone ring.
N-(4-nitro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide: Contains a nitro group instead of an amino group.
N-(4-amino-2-methylphenyl)-2-(2-hydroxy-1-yl)acetamide: Contains a hydroxyl group instead of a carbonyl group in the pyrrolidinone ring.
Uniqueness
N-(4-amino-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide is unique due to the presence of both an amino group and a pyrrolidinone ring, which may confer specific chemical and biological properties not found in similar compounds.
属性
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-9-7-10(14)4-5-11(9)15-12(17)8-16-6-2-3-13(16)18/h4-5,7H,2-3,6,8,14H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSOWPKRVJGHGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)CN2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
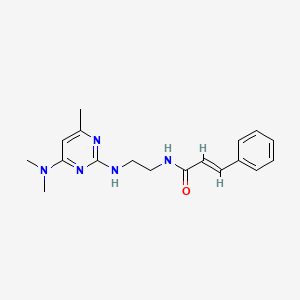
![N-(2-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2594353.png)
![[1-(Fluoromethyl)cyclobutyl]methanol](/img/structure/B2594356.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B2594360.png)
![[2-[Cyclohexyl(ethyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2594361.png)
![4-methyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2594362.png)
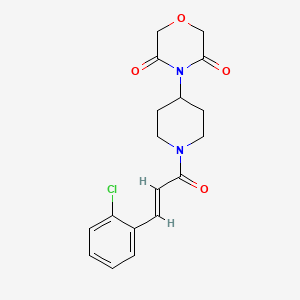
![1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2594365.png)
![3-bromo-1-methyl-5H,6H,7H-pyrrolo[1,2-c]imidazole](/img/structure/B2594366.png)
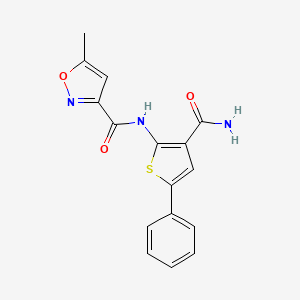
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2594370.png)
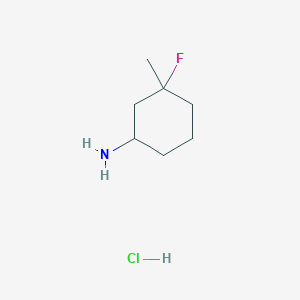
![1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-nitrophenyl)thiourea](/img/structure/B2594373.png)
